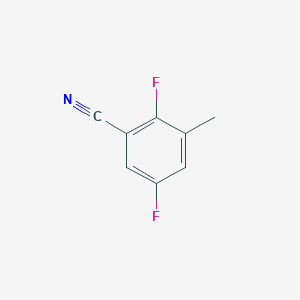

2,5-Difluoro-3-methylbenzonitrile

Overview

Description

2,5-Difluoro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H5F2N . It has a molecular weight of 153.13 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 . This indicates that the molecule consists of a benzonitrile group with two fluorine atoms and one methyl group attached to the benzene ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 211.1°C at 760 mmHg . The compound should be stored in a sealed container in a dry room .Scientific Research Applications

Molecular Structure Analysis

The equilibrium geometric structure of 5-fluoro-2-methylbenzonitrile, a compound similar to 2,5-Difluoro-3-methylbenzonitrile, has been analyzed using Density Functional Theory (DFT). This study revealed insights into the geometrical parameters, vibrational spectra, and Non-Linear Optical (NLO) properties, highlighting its potential applications in frequency doubling and Second Harmonic Generation (SHG) technologies. The research also explored the molecule's stability, electronic transitions, and thermodynamic properties through Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbitals (FMOs) studies, indicating significant implications for optical and electrical applications (Arockiasamy Ajaypraveenkumar et al., 2017).

Thermochemical Benchmarking

An experimental and theoretical study on methylbenzonitriles, including compounds structurally related to this compound, provided benchmark thermochemistry data. This research utilized combustion calorimetry and the transpiration method to determine the gas-phase enthalpies of formation and vaporization enthalpies, offering essential data for estimating thermochemical properties of various methyl and cyano substituted benzenes. Such information is crucial for understanding the interaction between functional groups and the stability of these compounds under different conditions (K. Zaitseva et al., 2015).

Spectroscopic and Second Harmonic Generations Studies

The spectroscopic properties and second harmonic generation capabilities of 5-fluoro-2-methylbenzonitrile were explored, demonstrating the compound's suitability for non-linear optical applications. Theoretical and experimental approaches provided a comprehensive analysis of its molecular atomic structure and vibrational spectra, underscoring the potential of such compounds in developing advanced optical materials (A. Kumar & R. Raman, 2017).

Corrosion Inhibition

Research on 2-aminobenzene-1,3-dicarbonitriles derivatives, which share functional group similarities with this compound, demonstrated their effective corrosion inhibition properties on mild steel in acidic environments. This study highlights the potential of such compounds in protecting industrial materials, contributing to the development of more efficient and environmentally friendly corrosion inhibitors (C. Verma et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Many drugs and chemical compounds exert their effects by interacting with protein targets in the body. These targets can include enzymes, receptors, and ion channels, among others. The specific target of a compound is often determined by the compound’s chemical structure and properties .

Mode of Action

The mode of action of a compound refers to how it interacts with its target to exert its effects. This can involve binding to a receptor to activate or inhibit it, or interacting with an enzyme to increase or decrease its activity .

Biochemical Pathways

Once a compound interacts with its target, it can influence various biochemical pathways in the body. This can lead to changes in cellular function and physiology, and ultimately result in the compound’s observed effects .

Pharmacokinetics

Pharmacokinetics refers to how the body processes a compound. This includes how the compound is absorbed, distributed, metabolized, and excreted (ADME). These processes can greatly influence a compound’s bioavailability, or how much of the compound is able to reach its target and exert its effects .

Result of Action

The result of a compound’s action can vary widely depending on its target and mode of action. This can range from changes in cellular function to alterations in whole-body physiology .

Action Environment

The action of a compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target tissue or organ .

Properties

IUPAC Name |

2,5-difluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCHUEANXRBERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662797 | |

| Record name | 2,5-Difluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003712-20-6 | |

| Record name | 2,5-Difluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

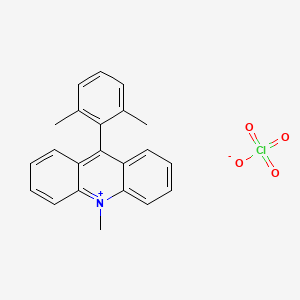

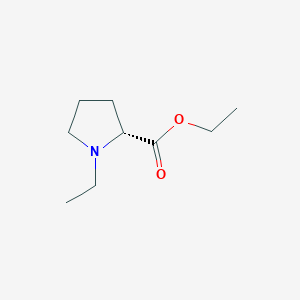

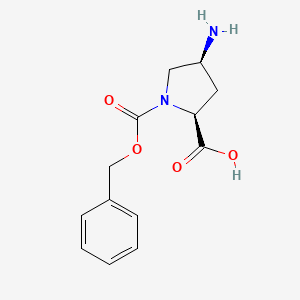

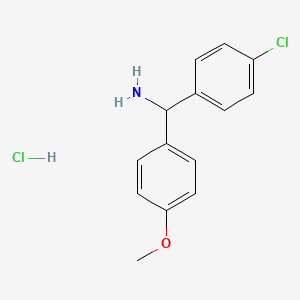

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)